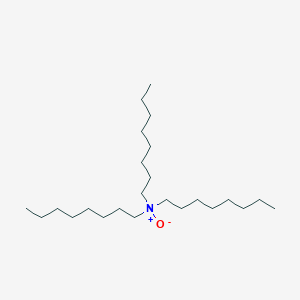
Trioctylamine N-oxide
Overview
Description
Trioctylamine N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C24H51NO and its molecular weight is 369.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Trioctylamine N-oxide (TOA-NO) is a compound belonging to the class of amine oxides, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of TOA-NO, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
TOA-NO is derived from trioctylamine (TOA), a tertiary amine with three octyl groups attached to the nitrogen atom. The presence of an oxygen atom in the amine oxide form enhances its solubility and reactivity in biological systems. The chemical formula for TOA-NO is .
The biological activity of TOA-NO can be attributed to several mechanisms:
- Membrane Interaction : TOA-NO interacts with lipid membranes, altering their fluidity and permeability. This property can influence cellular signaling pathways and the transport of ions and molecules across membranes.
- Antioxidant Activity : Studies have suggested that TOA-NO exhibits antioxidant properties, which can mitigate oxidative stress in cells. This effect is particularly relevant in conditions where oxidative damage is prevalent, such as neurodegenerative diseases.
- Enzyme Modulation : TOA-NO has been shown to affect the activity of various enzymes involved in metabolic pathways, potentially influencing energy homeostasis and metabolic disorders.
1. Cellular Proliferation and Apoptosis
Research indicates that TOA-NO may modulate cell proliferation and apoptosis in various cell types. For instance, it has been reported to enhance the differentiation of osteoclasts, which are crucial for bone resorption. In a study involving osteoclast differentiation, TOA-NO was found to dose-dependently increase the number of tartrate-resistant acid phosphatase (TRAP)-positive cells, indicating its role in promoting osteoclastogenesis .
2. Antitumor Activity
Recent findings suggest that TOA-NO may have antitumor effects by enhancing immune responses against tumors. A study focusing on triple-negative breast cancer (TNBC) demonstrated that higher levels of trimethylamine N-oxide (TMAO), a related compound, correlated with improved responses to immunotherapy. This effect was attributed to TMAO's ability to induce pyroptosis in tumor cells and activate CD8+ T cell-mediated immunity .
3. Impact on Exercise Performance
TOA-NO has been investigated for its potential to improve exercise performance by reducing oxidative stress during physical activity. In animal models, supplementation with TOA-NO was associated with prolonged swimming times and enhanced muscle metabolite profiles, suggesting benefits for athletic performance .
Case Studies
Case Study 1: Osteoclast Differentiation
- Objective : To assess the effect of TOA-NO on osteoclast differentiation.
- Method : TRAP staining was used to quantify osteoclasts in vitro.
- Results : A significant increase in TRAP-positive cells was observed at concentrations ranging from 100 to 400 µM.
Case Study 2: Immunotherapy Response in TNBC
- Objective : To evaluate the correlation between TMAO levels and immunotherapy efficacy.
- Method : Multiomics analysis of TNBC patients was conducted.
- Results : Patients with elevated TMAO levels showed better responses to treatment, highlighting the potential therapeutic role of microbial metabolites like TMAO .
Data Table
Properties
IUPAC Name |
N,N-dioctyloctan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51NO/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQLPCAMAXPPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















